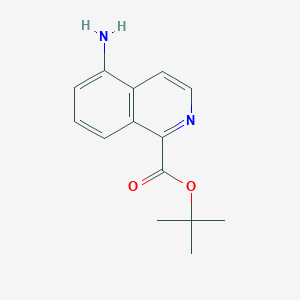

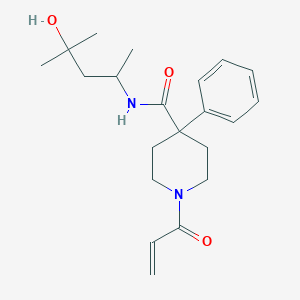

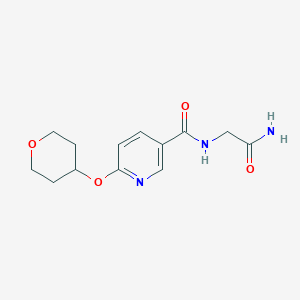

3-(isopropylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(isopropylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a thiazole-based derivative that has shown promising results as an inhibitor of certain enzymes and receptors. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The desulfurization of nitro-substituted isothiazol imines, including compounds structurally related to 3-(isopropylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide, has been studied to understand the formation of unstable intermediates leading to various derivatives through nucleophilic addition. This work highlights the complex chemistry involving such compounds and their potential for creating diverse chemical entities (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, closely related to the chemical structure , have been synthesized and analyzed for their gelation behavior. These studies shed light on the influence of methyl functionality and S⋯O interaction in gel formation, which is crucial for developing new materials with specific mechanical and chemical properties (Yadav & Ballabh, 2020).

Organic Semiconductors

Research into benzo[d][1,2,3]thiadiazole derivatives, which share a common heterocyclic motif with the target compound, has contributed to the development of high-performance organic semiconductors. These findings are pivotal for applications in electronics, including transistors and solar cells, demonstrating the compound's relevance to materials science (Chen et al., 2016).

Anticancer Research

A study on Schiff’s bases containing thiadiazole and benzamide groups underlined the potential of such compounds in anticancer activity. The research provided insights into the synthesis, evaluation, and docking studies of these compounds, highlighting the therapeutic potential of the chemical framework (Tiwari et al., 2017).

properties

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S3/c1-10(2)28(24,25)13-5-3-4-11(6-13)16(21)19-17-18-14(9-27-17)15-7-12(8-26-15)20(22)23/h3-10H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZMPNOPATUJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2920195.png)

![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2920201.png)

![2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2920206.png)

![2-Chloro-N-[2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]propanamide](/img/structure/B2920212.png)